An In-Depth Technical Guide to 3-Amino-4-fluoropyridine Dihydrochloride for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 3-Amino-4-fluoropyridine Dihydrochloride for Researchers and Drug Development Professionals
Introduction
3-Amino-4-fluoropyridine dihydrochloride is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the pyridine ring can profoundly influence the physicochemical and pharmacological properties of molecules, including metabolic stability, pKa, and binding affinity to biological targets. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of 3-Amino-4-fluoropyridine 2HCl, tailored for researchers and scientists in the pharmaceutical and life sciences sectors.
Molecular Profile
The chemical structure of 3-Amino-4-fluoropyridine features a pyridine ring substituted with an amino group at the 3-position and a fluorine atom at the 4-position. The dihydrochloride salt form indicates that both the exocyclic amino group and the pyridine ring nitrogen are protonated.
| Property | Value | Source |
| Chemical Formula | C₅H₇Cl₂FN₂ | Calculated |
| Molecular Weight | 185.03 g/mol | Calculated |
| CAS Number (Free Base) | 2247-88-3 | [1][2] |
The molecular formula of the free base, 3-Amino-4-fluoropyridine, is C₅H₅FN₂ with a molecular weight of 112.11 g/mol .[1][2] The addition of two equivalents of hydrogen chloride (HCl) results in the dihydrochloride salt.
Synthesis and Chemical Logic
The synthesis of 3-Amino-4-fluoropyridine and its subsequent conversion to the dihydrochloride salt involves several strategic steps. The introduction of fluorine into the pyridine ring often requires specific methodologies due to the electron-deficient nature of the ring.
Synthesis of 3-Amino-4-fluoropyridine (Free Base)
A common synthetic route involves the nitration of a pyridine precursor, followed by fluorination and subsequent reduction of the nitro group. One reported method utilizes 3-bromo-4-nitropyridine N-oxide as a key intermediate.[3][4]
Workflow for the Synthesis of 3-Amino-4-fluoropyridine:
Caption: Synthetic pathway to 3-Amino-4-fluoropyridine.
The rationale for using the N-oxide is to activate the pyridine ring towards nucleophilic aromatic substitution, facilitating the displacement of the bromo group by fluoride.[3][4] The final step involves the reduction of the nitro group to an amino group, commonly achieved through catalytic hydrogenation.[3][4]
Preparation of 3-Amino-4-fluoropyridine Dihydrochloride
The conversion of the free base to the dihydrochloride salt is typically a straightforward acid-base reaction.
Experimental Protocol: Formation of the Dihydrochloride Salt
-
Dissolution: Dissolve the synthesized and purified 3-Amino-4-fluoropyridine free base in a suitable anhydrous organic solvent, such as diethyl ether or methanol.
-
Acidification: Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The dihydrochloride salt will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected solid with a small amount of the anhydrous solvent to remove any unreacted starting material or excess HCl.
-
Drying: Dry the product under vacuum to obtain pure 3-Amino-4-fluoropyridine 2HCl.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted):
-
The aromatic protons will be deshielded (shifted downfield) due to the increased electron-withdrawing effect of the protonated pyridinium ring.
-
The amino protons will appear as a broad singlet, also shifted downfield, and may exchange with residual water in the solvent.
-
Coupling between the fluorine atom and adjacent protons (³JHF and ⁴JHF) will be observed.
¹³C NMR Spectroscopy (Predicted):
-
The carbon atoms in the pyridine ring will be shifted downfield upon protonation.
-
The C-F bond will result in a large C-F coupling constant (¹JCF).
FTIR Spectroscopy (Predicted):
-
A broad absorption band in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretching of the ammonium and pyridinium ions.
-
Bands corresponding to C=C and C=N stretching vibrations of the aromatic ring, likely shifted to higher wavenumbers compared to the free base.
-
A strong absorption band corresponding to the C-F stretching vibration.
Mass Spectrometry:
-
Under typical electron ionization (EI) conditions, the spectrum would likely show the molecular ion of the free base (m/z = 112.11) after the loss of the two HCl molecules.
Applications in Drug Discovery and Development
3-Amino-4-fluoropyridine serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical applications. Its structural similarity to 4-aminopyridine, a drug used to improve walking in patients with multiple sclerosis, makes its derivatives of particular interest for neurological disorders.[3] The fluorine atom can be utilized to modulate the basicity of the amino groups, which can be critical for optimizing drug-target interactions and pharmacokinetic properties.[5] Furthermore, the incorporation of fluorine can block sites of metabolism, potentially increasing the half-life of a drug candidate.
Potential Research Applications:
-
Scaffold for Kinase Inhibitors: The aminopyridine core is a common scaffold in the design of kinase inhibitors for oncology.
-
Ion Channel Modulators: As a derivative of 4-aminopyridine, it can be used to develop new modulators of potassium channels.
-
PET Imaging Ligands: The fluorine atom allows for the potential development of ¹⁸F-labeled radiotracers for positron emission tomography (PET) imaging in neuroscience and oncology research.[3][4]
Logical Flow of Application in Drug Discovery:
Caption: Role of 3-Amino-4-fluoropyridine 2HCl in a drug discovery pipeline.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemical reagents. While a specific safety data sheet (SDS) for 3-Amino-4-fluoropyridine dihydrochloride was not found, the hazard profile can be inferred from the parent compound and similar aminopyridines. Aminopyridines are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[6] They can also cause skin and eye irritation.[6][7]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-Amino-4-fluoropyridine dihydrochloride is a versatile and valuable building block for researchers and drug development professionals. Its unique combination of a fluorinated pyridine ring and two basic centers provides a rich scaffold for chemical exploration. A thorough understanding of its molecular properties, synthesis, and safe handling is crucial for its effective application in the development of novel therapeutics and research tools.
References
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- Brugarolas, P., et al. (2016).
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ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link]
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PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Retrieved from [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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University of Ottawa. (n.d.). 13 Carbon NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. Retrieved from [Link]
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CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Der Pharma Chemica. (2017). FTIR Spectral Investigation on Healthy and Cancerous Blood Samples-Acute Lymphocytic Leukemia (ALL) Coupled. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]
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ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. Retrieved from [Link]
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